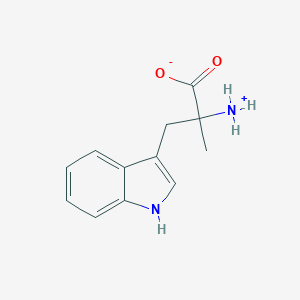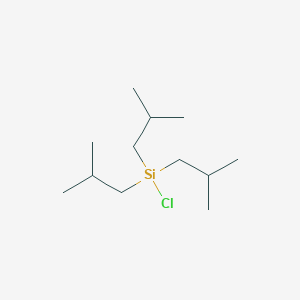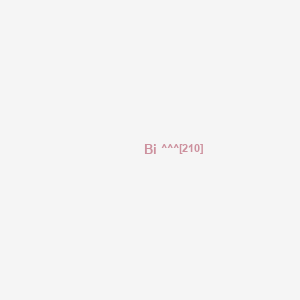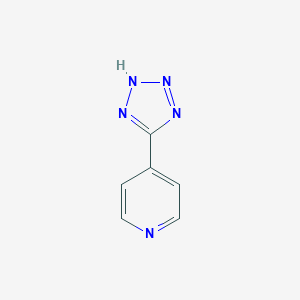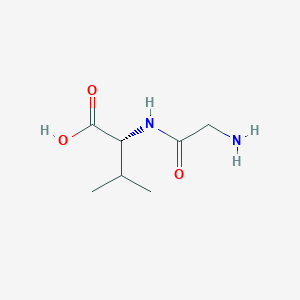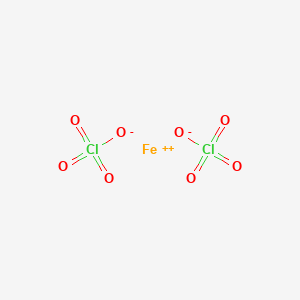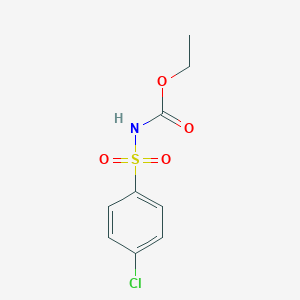![molecular formula C18H20O2 B076794 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol CAS No. 14341-93-6](/img/structure/B76794.png)
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and material science. 4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol varies depending on its application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol also vary depending on its application. In medicine, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol in lab experiments include its potential use in various fields, its ability to undergo a reversible photochromic reaction, and its insecticidal properties. However, limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
For 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol include further research into its potential use in medicine, agriculture, and material science. In medicine, research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, research could focus on its potential use as an alternative to traditional insecticides. In material science, research could focus on its potential use in the development of photochromic materials for use in various applications.
Méthodes De Synthèse
The synthesis of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The diene used in this reaction is usually 1,3-cyclohexadiene, while the dienophile is typically maleic anhydride. The resulting product is then subjected to various chemical reactions, including hydroboration-oxidation, to produce 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.
Applications De Recherche Scientifique
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been extensively studied for its potential use in various scientific fields. In medicine, this compound has shown promise as an anti-inflammatory and anti-cancer agent. Studies have also shown that it has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, this compound has been studied for its potential use as a photochromic material, which can change color when exposed to light.
Propriétés
Numéro CAS |
14341-93-6 |
|---|---|
Nom du produit |
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
2-(3-hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C18H20O2/c19-13-5-12-18(20)16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)18/h1-4,6-9,19-20H,5,10-13H2 |
Clé InChI |
ZRCRBSRSGFWJBJ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O |
Synonymes |
10,11-Dihydro-5-(3-hydroxypropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



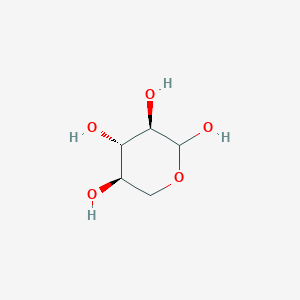
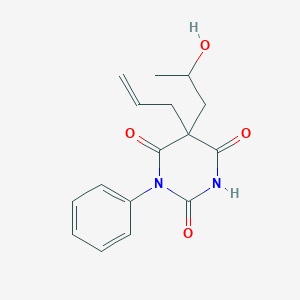
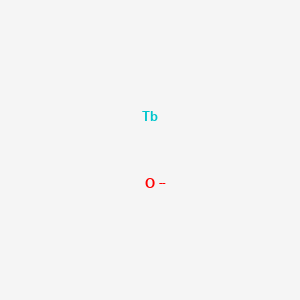
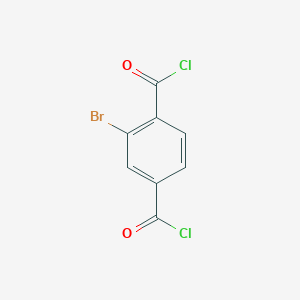
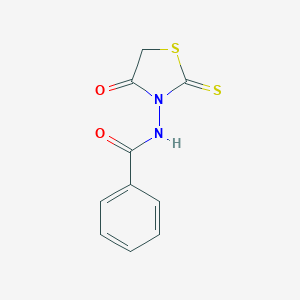
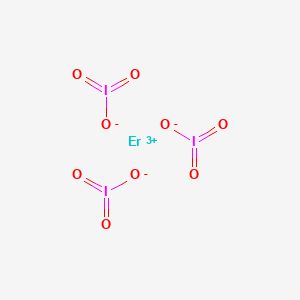
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
